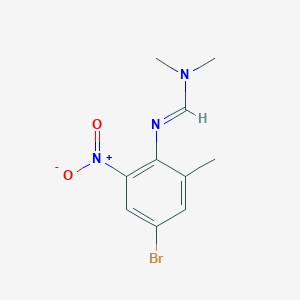

(E)-N'-(4-bromo-2-methyl-6-nitrophenyl)-N,N-dimethylmethanimidamide

CAS No.: 866149-93-1

Cat. No.: VC7057077

Molecular Formula: C10H12BrN3O2

Molecular Weight: 286.129

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 866149-93-1 |

|---|---|

| Molecular Formula | C10H12BrN3O2 |

| Molecular Weight | 286.129 |

| IUPAC Name | N'-(4-bromo-2-methyl-6-nitrophenyl)-N,N-dimethylmethanimidamide |

| Standard InChI | InChI=1S/C10H12BrN3O2/c1-7-4-8(11)5-9(14(15)16)10(7)12-6-13(2)3/h4-6H,1-3H3 |

| Standard InChI Key | YCRWZGDORCOUNV-WUXMJOGZSA-N |

| SMILES | CC1=CC(=CC(=C1N=CN(C)C)[N+](=O)[O-])Br |

Introduction

Synthesis and Preparation

The synthesis of (E)-N'-(4-bromo-2-methyl-6-nitrophenyl)-N,N-dimethylmethanimidamide likely involves the reaction of 4-bromo-2-methyl-6-nitroaniline with a suitable imidamide precursor. Common methods for synthesizing imidamides include condensation reactions between amines and imidic acids or their derivatives.

Potential Applications

While specific applications of (E)-N'-(4-bromo-2-methyl-6-nitrophenyl)-N,N-dimethylmethanimidamide are not documented, compounds with similar structures have been explored for their biological activities:

-

Antimicrobial Activity: Nitro and bromo substituents can contribute to antimicrobial properties by disrupting microbial cell membranes or interfering with metabolic pathways.

-

Antioxidant Activity: Although less likely for this specific compound due to its structure, some related compounds have shown antioxidant properties by scavenging free radicals.

Safety and Handling

Handling of (E)-N'-(4-bromo-2-methyl-6-nitrophenyl)-N,N-dimethylmethanimidamide should follow standard safety protocols for organic compounds, including use of protective gear and working in a well-ventilated area. The presence of a nitro group and bromine suggests potential toxicity, similar to other nitro and halo-substituted compounds.

| Hazard | Precaution |

|---|---|

| Skin Contact | Wear protective gloves; wash thoroughly with water if exposed. |

| Eye Contact | Wear goggles; flush eyes with water if exposed. |

| Inhalation | Work in a well-ventilated area; avoid inhalation of dust or vapors. |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume